5-(2-Pyridyldisulfanyl)-1-pentanol
Description
5-(2-Pyridyldisulfanyl)-1-pentanol is a heterobifunctional crosslinking agent featuring a disulfide bond (-S-S-) and a terminal hydroxyl (-OH) group. Its structure comprises a pentanol backbone with a pyridyl disulfide moiety at the fifth carbon (Figure 1). This compound is widely used in bioconjugation, enabling the formation of reversible disulfide bonds between thiol-containing biomolecules (e.g., proteins, peptides) and hydroxyl-reactive substrates. The pyridyl disulfide group reacts selectively with free thiols under mild conditions, while the hydroxyl group can participate in esterification or etherification reactions. Its applications span drug delivery, antibody modification, and polymer chemistry due to its controlled reactivity and reversible linkage .
Properties
Molecular Formula |
C10H15NOS2 |
|---|---|
Molecular Weight |
229.4 g/mol |
IUPAC Name |
5-(pyridin-2-yldisulfanyl)pentan-1-ol |
InChI |
InChI=1S/C10H15NOS2/c12-8-4-1-5-9-13-14-10-6-2-3-7-11-10/h2-3,6-7,12H,1,4-5,8-9H2 |
InChI Key |
PLWMJFDVFGQTNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCCCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(2-Pyridyldisulfanyl)-1-pentanol typically involves the reaction of a thiol with 2-pyridyldisulfanyl compounds. One common method includes reacting a thiol with 2-pyridyldisulfanyl under basic conditions to form the desired disulfide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
5-(2-Pyridyldisulfanyl)-1-pentanol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Pyridyldisulfanyl)-1-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving disulfide bond formation and cleavage, which are important in protein folding and stability.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-(2-Pyridyldisulfanyl)-1-pentanol involves the cleavage and formation of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation or disruption of disulfide linkages. These interactions are crucial in various biological processes, including enzyme activity, protein folding, and cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural or functional similarities with 5-(2-Pyridyldisulfanyl)-1-pentanol:
| Compound Name | Functional Groups | Primary Applications | Reactivity Profile | Stability in Aqueous Media |
|---|---|---|---|---|
| 5-(2-Pyridyldisulfanyl)-1-pentanol | Pyridyl disulfide, hydroxyl | Bioconjugation, polymer science | Thiol-specific, hydroxyl-reactive | Moderate (disulfide cleavage under reducing conditions) |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | Pyridyl disulfide, NHS ester | Protein-protein crosslinking | Amine-reactive (NHS ester), thiol-reactive | Low (NHS ester hydrolyzes rapidly) |
| SMPT (Succinimidyloxycarbonyl-α-methyl-α-(2-pyridyldithio)toluene) | Pyridyl disulfide, NHS ester | Stable antibody-drug conjugates | Amine-reactive, thiol-reactive | High (steric hindrance reduces disulfide reduction) |
| DTME (Dithiobismaleimidoethane) | Maleimide, disulfide | Intramolecular protein crosslinking | Thiol-reactive (maleimide) | Low (maleimide hydrolyzes at neutral pH) |
Comparative Analysis
Reactivity and Selectivity 5-(2-Pyridyldisulfanyl)-1-pentanol offers orthogonal reactivity: the pyridyl disulfide reacts with thiols (e.g., cysteine residues), while the hydroxyl group enables conjugation via ester or ether bonds. This contrasts with SPDP and SMPT, which rely on NHS esters for amine targeting . SPDP and SMPT are more reactive toward amines but suffer from hydrolysis in aqueous buffers, limiting their shelf life. In contrast, the hydroxyl group in 5-(2-Pyridyldisulfanyl)-1-pentanol requires activation (e.g., via carbodiimide chemistry) for conjugation, offering greater control .
Stability The disulfide bond in 5-(2-Pyridyldisulfanyl)-1-pentanol is reversible under reducing conditions (e.g., dithiothreitol), enabling applications in stimuli-responsive drug delivery. However, this reversibility makes it less stable than SMPT, which incorporates steric hindrance to resist reduction . DTME’s maleimide groups provide rapid thiol coupling but are prone to hydrolysis, whereas the pyridyl disulfide group ensures specificity and slower degradation .
Thermal and Solubility Properties While direct thermal data for 5-(2-Pyridyldisulfanyl)-1-pentanol are scarce, structural analogues like 1-pentanol derivatives (e.g., diesters) exhibit phase transitions between −32°C and 46°C, as seen in . However, the pyridyl disulfide moiety likely increases thermal stability compared to simple alkanols . Solubility in polar solvents (e.g., DMSO, ethanol) is higher for 5-(2-Pyridyldisulfanyl)-1-pentanol compared to hydrophobic crosslinkers like SMPT, enhancing its utility in aqueous bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
